molecular formula C29H48O B045280 14-Demethyllanosterol CAS No. 7448-02-4

14-Demethyllanosterol

Cat. No. B045280
CAS RN: 7448-02-4
M. Wt: 412.7 g/mol
InChI Key: CHGIKSSZNBCNDW-QGBOJXOESA-N
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Description

14-Demethyllanosterol is a 3β-sterol formed formally by loss of a methyl group from the 14-position of lanosterol . It has a role as a human metabolite, a Saccharomyces cerevisiae metabolite, and a mouse metabolite . It is functionally related to lanosterol .


Synthesis Analysis

The synthesis of 14-Demethyllanosterol involves several enzymes acting in concert to produce zymosterol . After lanosterol synthesis, a CYP51 sterol 14α demethylase, Δ 14 sterol reductase, Δ 4 methyl sterol oxidase, Δ 3 sterol dehydrogenase, and Δ 3 sterol keto reductase act in concert to produce zymosterol .


Molecular Structure Analysis

14-Demethyllanosterol has a molecular formula of C29H48O . Its average mass is 412.691 Da and its monoisotopic mass is 412.370514 Da . It has 7 defined stereocentres .


Physical And Chemical Properties Analysis

14-Demethyllanosterol has a molecular formula of C29H48O . Its average mass is 412.691 Da and its monoisotopic mass is 412.370514 Da . It has 7 defined stereocentres .

Scientific Research Applications

  • Lanosterol's unique orientation and shape of electrostatic potential map allow it to undergo 14-demethylation, a process essential for substrate recognition by the enzyme P-450 14DM. This structural feature is crucial for understanding the enzymatic process and potential drug targets (Cabrera-Vivas et al., 2005).

  • Non-sterol iron-liganding molecules like bi- and tricyclic aromatic amines provide valuable structural information on lanosterol 14 alpha-demethylase, a potential target for developing new antifungal agents. This highlights the role of 14-demethylation in antifungal drug development (Wright et al., 1990).

  • Lanosterol demethylation is essential for the effectiveness of azole antimycotics in suppressing HMG-CoA reductase activity in cholesterol biosynthesis. This indicates a significant role in cholesterol regulation and antifungal treatment strategies (Favata et al., 1987).

  • Lanosterol 14-methyl demethylase, present in human tissues, suggests a role in the cellular regulation of cholesterol synthesis, underlining its importance in human metabolic processes (Raucy et al., 1991).

  • A novel, rapid assay for lanosterol 14-demethylase provides a simple and sensitive method for monitoring enzyme activity, which is comparable to conventional GC methods. This development is significant for research and pharmaceutical testing (Bossard et al., 1989).

  • The enzyme lanosterol 14-alpha-demethylase catalyzes sterol synthesis in prokaryotes, indicating the presence of oxidative portions of the sterol biosynthetic pathway in these organisms. This finding expands the understanding of sterol biosynthesis beyond eukaryotes (Bellamine et al., 1999).

Future Directions

Future research could focus on the role of 14-Demethyllanosterol in sterol lipid metabolism, particularly in the context of aging and neurodegenerative diseases . Aberrant sterol lipid metabolism is associated with physiological dysfunctions in the aging brain and aging-dependent disorders such as neurodegenerative diseases . Therefore, understanding the role of 14-Demethyllanosterol in these processes could provide valuable insights.

properties

IUPAC Name

(3S,5R,10S,13R,14R,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylhept-5-en-2-yl]-1,2,3,5,6,7,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H48O/c1-19(2)9-8-10-20(3)22-12-13-23-21-11-14-25-27(4,5)26(30)16-18-29(25,7)24(21)15-17-28(22,23)6/h9,20,22-23,25-26,30H,8,10-18H2,1-7H3/t20-,22-,23+,25+,26+,28-,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHGIKSSZNBCNDW-QGBOJXOESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC=C(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H48O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

14-Demethyllanosterol

CAS RN

7448-02-4
Record name 4,4-Dimethylzymosterol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7448-02-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4-Dimethyl-5-alpha-cholesta-(8,24)-dien-3-beta-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007448024
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
72
Citations
Y Aoyama, Y Yoshida - Biochemical and biophysical research …, 1978 - Elsevier
… and Katsuki, H., preceding paper] have recently shown that the conversion of lanosterol to 14-demethyllanosterol by yeast microsomes is inhibited by antibodies to yeast cytochrome P-…
Number of citations: 114 www.sciencedirect.com
WLF Lim, SM Lam, G Shui, A Mondal, D Ong… - Neurobiology of …, 2013 - Elsevier
… Apart from 14-demethyllanosterol, lathosterol is another … been limited to, 14-demethyllanosterol and lathosterol. Interestingly, … We observed a reduction in 14-demethyllanosterol in aged …
Number of citations: 30 www.sciencedirect.com
T Li, Y Yin, Z Zhou, J Qiu, W Liu, X Zhang, K He… - Nature …, 2021 - nature.com
… putatively annotated as 14-demethyllanosterol with MS1 matching … 14-demethyllanosterol (Fig. 4e). To validate it, we further purchased the authentic standard of 14-demethyllanosterol …
Number of citations: 34 www.nature.com
L Väremo, F Gatto, J Nielsen - BMC …, 2014 - bmcbioinformatics.biomedcentral …
… (c) The heatmap for the gene-sets in the Kiwi network shows that isopentenyl-pPP, 14-demethyllanosterol, squalene, and lanosterol are not overlapping in terms of gene members, yet …
K Nieweg, H Schaller, FW Pfrieger - Journal of neurochemistry, 2009 - Wiley Online Library
Neurons have a high demand for cholesterol to develop and maintain membrane‐rich structures like axons, dendrites and synapses, but it remains unclear, whether they can satisfy …
Number of citations: 270 onlinelibrary.wiley.com
EV Yablonskaya, GM Segal' - Chemistry of Natural Compounds, 1975 - Springer
… This yielded 42 mg of 14~-demethyllanosterol (V), C29H~eO, mp 135-138C (from methanol), [a]~o +35 (c 1.0; chloroform). Literature data: mp 136-138.5C, [~]~3 + 40.4 o [5]. …
Number of citations: 3 link.springer.com
S Suja, S Sivakala - Materials Today: Proceedings, 2021 - Elsevier
… Asparagus roots also contain sterols such as 4,4-Dimethyl-5a-cholesta-8,24-dien-3-b-ol (14-demethyllanosterol) which is an intermediate in sterol biosynthesis. It is an intermediate in …
Number of citations: 1 www.sciencedirect.com
Q Chen, Q Yin, Q Xie, S Liu, Z Guo, B Li - Food Chemistry, 2023 - Elsevier
… Calcitriol and 14-demethyllanosterol were also the most abundant metabolites in the AB-FMT-GM group, and they showed a significant positive correlation with the abundance of …
Number of citations: 6 www.sciencedirect.com
D Pan, N Wiedemann, B Kammerer - Metabolites, 2019 - mdpi.com
… While two ergosterol biosynthesis intermediates, lanosterol (5) and squalene (6), were increased upon heat stress, one further intermediate, 14-demethyllanosterol (7), was reduced. …
Number of citations: 18 www.mdpi.com
BD Heavner, K Smallbone… - BMC systems …, 2012 - bmcsystbiol.biomedcentral.com
… aerobic lipid pseudoreaction consumes 15 lipids and sterols, to produce the generic “lipid” species, while the anaerobic lipid pseudoreaction omits the sterols 14-demethyllanosterol …
Number of citations: 173 bmcsystbiol.biomedcentral.com

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